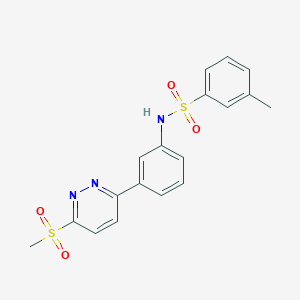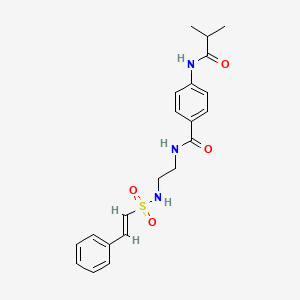![molecular formula C21H20FN3O3S B2507063 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 609792-41-8](/img/structure/B2507063.png)
2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated triazolothiadiazines, such as the compounds discussed in the provided papers, typically involves the condensation of substituted triazole-thiols with various electrophiles. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by reacting substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid, yielding good results . Another example is the synthesis of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine from propionic acid and 4-fluoroacetophenone, followed by crystallization . Additionally, a one-pot multi-component reaction was used to synthesize a series of substituted 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of a triazolothiadiazine core, which is a fused heterocyclic system containing triazole and thiadiazine rings. The presence of fluorine atoms and various substituents on the phenyl rings influences the molecular geometry and electronic properties of these compounds. X-ray diffraction analysis has been used to determine the crystal structure of some of these compounds, providing detailed information about their molecular conformations .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the triazolothiadiazine core and the substituents attached to it. The fluorine atoms, in particular, can affect the electron distribution within the molecule, potentially altering its reactivity. The papers provided do not detail specific chemical reactions these compounds undergo, but the synthesis methods suggest that they can participate in condensation reactions and cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of fluorine atoms is known to confer unique properties, such as increased stability and lipophilicity, which can be advantageous in drug development. The compounds exhibit moderate to good antiproliferative potency against various cancerous cell lines, suggesting potential applications in anticancer therapy . The crystalline properties of one of the compounds were characterized, indicating monoclinic space group and specific crystallographic parameters .
Case Studies and Applications
The compounds synthesized in these studies have been evaluated for various biological activities. For example, the fluorinated triazolothiadiazoles showed antiproliferative activity against human breast cancer, osteosarcoma, and myeloid leukemia cell lines, with some compounds demonstrating higher activity than others . Another study synthesized a new class of triazolothiadiazines with significant analgesic/anti-inflammatory activities and low gastrointestinal toxicity . These findings suggest that the synthesized compounds have potential therapeutic applications and warrant further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Medical Applications
Antimicrobial and Antifungal Activity
The synthesis of related compounds has shown potential in antimicrobial and antifungal applications. One study highlighted the synthesis of similar compounds and evaluated their diuretic, antibacterial, and antifungal activities (Mohan, 2002).
Antitumor Activity
Research has been conducted on derivatives of this compound for their antitumor activities. Certain synthesized compounds exhibited moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Anticonvulsant Activity
A study explored the synthesis of similar compounds and evaluated their anticonvulsant activity. The research found that some compounds might be useful and safe therapeutic compounds for convulsions (Zhang, Guan, Wei, Deng, & Quan, 2010).
Antibacterial Screening
There have been studies on the synthesis of related compounds and their screening for antibacterial activities against various bacteria. Some compounds showed high degrees of antibacterial activity (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).
Structure and Synthesis
Several studies have been dedicated to the synthesis and structural analysis of derivatives, providing insights into their potential applications in various fields (Clayton, O'hanlon, & King, 1980).
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-3-27-16-10-7-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-5-8-15(22)9-6-13/h5-11,18H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFPGWPRMUYCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


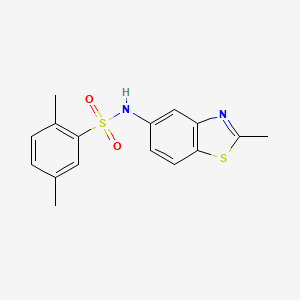
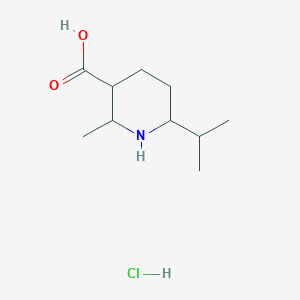

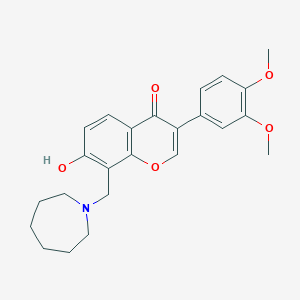
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
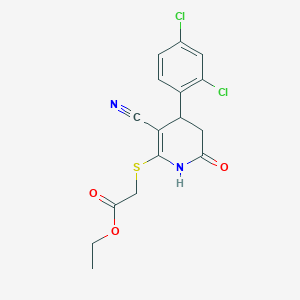
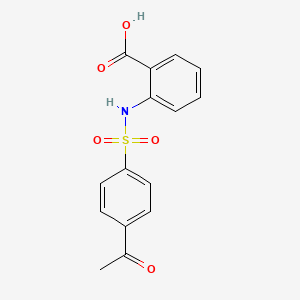

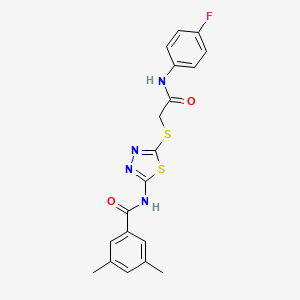
![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
